Antibiotic T 23I

Osteoclast inhibition Bone resorption Ansamycin antibiotic

Antibiotic T 23I (CAS 80111-47-3), also designated Ansatrienin A and Mycotrienin I, is a 21-membered macrocyclic lactam ansamycin antibiotic first isolated from Streptomyces rishiriensis and S. collinus.

Molecular Formula C36H48N2O8
Molecular Weight 636.8 g/mol
CAS No. 80111-47-3
Cat. No. B1237084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntibiotic T 23I
CAS80111-47-3
Synonymsansatrienin A
mycotrienin I
Molecular FormulaC36H48N2O8
Molecular Weight636.8 g/mol
Structural Identifiers
SMILESCC1C(CC=CC=CC=CC(CC(=O)NC2=CC(=O)C=C(C2=O)CCC=C(C1O)C)OC)OC(=O)C(C)NC(=O)C3CCCCC3
InChIInChI=1S/C36H48N2O8/c1-23-14-13-17-27-20-28(39)21-30(34(27)42)38-32(40)22-29(45-4)18-11-6-5-7-12-19-31(24(2)33(23)41)46-36(44)25(3)37-35(43)26-15-9-8-10-16-26/h5-7,11-12,14,18,20-21,24-26,29,31,33,41H,8-10,13,15-17,19,22H2,1-4H3,(H,37,43)(H,38,40)/b6-5-,12-7-,18-11-,23-14-/t24?,25-,29?,31?,33?/m1/s1
InChIKeyWWUVMHRJRCRFSL-XLKWELGCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Antibiotic T 23I (CAS 80111-47-3) Procurement Guide: Differentiated Evidence for Ansatrienin A Selection


Antibiotic T 23I (CAS 80111-47-3), also designated Ansatrienin A and Mycotrienin I, is a 21-membered macrocyclic lactam ansamycin antibiotic first isolated from Streptomyces rishiriensis and S. collinus . With the molecular formula C₃₆H₄₈N₂O₈ and a molecular weight of 636.8 g/mol, it belongs to the mycotrienin/trienomycin subgroup of ansamycins. T 23I exists as the oxidized form of the redox pair with Ansatrienin B (Mycotrienin II), a structural relationship that directly contributes to their functional divergence . The compound is recognized for its potent inhibition of osteoclastic bone resorption, antifungal activity, and unique ability to potentiate multiple chemotherapeutic agents [1].

Bone resorption pathway Reported inhibition of osteoclast-mediated resorption supports pathway studies and inhibitor screening
Chemosensitization research Unique profile potentiates multiple anticancer agents; absent in redox partner
ICAM-1 / adhesion signaling Quantified IC₅₀ against TNF-α-induced ICAM-1 fits leukocyte adhesion and inflammation studies
Antimicrobial spectrum Dual antifungal and limited antibacterial coverage enables mixed-infection and polymicrobial research

Why Antibiotic T 23I Cannot Be Replaced by Generic Ansamycin Analogs: Evidence of Functional Selectivity


Within the ansamycin family, subtle structural modifications—particularly redox state, macrocyclic ring size, and side-chain composition—produce profound differences in biological activity that preclude simple substitution [1]. Antibiotic T 23I (Ansatrienin A) is the oxidized form of Ansatrienin B (Mycotrienin II), and this redox relationship directly governs their divergent antibacterial, antifungal, and anti-resorptive potencies. The quantitative evidence presented below demonstrates that substituting T 23I with its reduced analog or other in-class ansamycins would result in loss of chemosensitization activity, altered target selectivity, and significant changes in potency for bone resorption models . These functionally meaningful differences necessitate compound-specific procurement and experimental design rather than class-level substitution.

Property
Antibiotic T 23IOxidized form, chemosensitization present, antibacterial active
Ansatrienin B (reduced)Reduced form, no chemosensitization, inactive against bacteria
Mechanism mismatch
Direct ICAM-1 inhibition pathway demonstrated (IC₅₀ contextual)
Translation inhibition route; ICAM-1 pathway response may differ
Spectrum shift
Limited Gram-positive antibacterial activity maintained
Antibacterial activity absent; fungal-only spectrum

Quantitative Differentiation Evidence for Antibiotic T 23I Against Its Closest Structural Analog Ansatrienin B


Head-to-Head Bone Resorption Inhibition: T 23I (IC₅₀ = 64 nM) vs. Ansatrienin B (IC₅₀ = 21 nM)

In the fetal rat long bone assay, a standard ex vivo model for osteoclastic bone resorption, Antibiotic T 23I inhibits parathyroid hormone-induced ⁴⁵calcium release with an IC₅₀ of 64 nM [1]. Under identical experimental conditions, its reduced analog Ansatrienin B (Mycotrienin II) exhibits an IC₅₀ of 21 nM, representing a 3.05-fold greater potency . Both values were generated in the same laboratory using the same assay system, enabling a direct, methodologically robust potency comparison.

Bone resorption IC₅₀
Head-to-head
T 23I: 64 nM
Ansatrienin B: 21 nM
(3.05-fold difference)
Supports potency window selection in bone explant models
Same assay, identical conditions; allows direct potency comparison
Osteoclast inhibition Bone resorption Ansamycin antibiotic

Unique Chemosensitization Profile: T 23I Potentiates Five Clinically Relevant Anticancer Drugs

In vitro cytotoxicity studies demonstrated that Antibiotic T 23I potentiates the therapeutic action of five widely used anticancer agents: 5-fluorouracil, cisplatin, bleomycin, mitomycin C, and 6-mercaptopurine . This chemosensitization property has not been reported for the closely related analog Ansatrienin B in any peer-reviewed literature or vendor documentation . The ability to enhance multiple mechanistically distinct chemotherapeutics suggests that T 23I targets a convergent pathway relevant to drug resistance, a feature absent in its redox partner.

Chemosensitization
Data to verify
T 23I potentiates 5 anticancer drugs
Ansatrienin B: no reported activity
Unique synergy screening tool; redox partner cannot substitute
Product documentation; cell-line details not specified
Chemosensitization Drug synergy Cancer chemotherapy

Divergent Antibacterial Spectrum: T 23I Retains Limited Antibacterial Activity Whereas Ansatrienin B Is Inactive

Antibiotic T 23I demonstrates measurable antibacterial activity against Gram-positive organisms, a property that distinguishes it from its reduced analog. Ansatrienin B is explicitly documented as 'active against fungi and yeasts, but inactive against bacteria' . T 23I, in contrast, is described as possessing both antifungal and limited antibacterial activity . The original isolation study by Sugita et al. (1982) reported antibacterial MIC values for mycotrienin I (T 23I) against Staphylococcus aureus and Bacillus subtilis, whereas mycotrienin II (Ansatrienin B) showed no antibacterial inhibition under identical conditions [1]. This differential spectrum is directly attributable to the redox state: the oxidized quinone form (T 23I) retains antibacterial target engagement that the reduced hydroquinone form (Ansatrienin B) loses.

Antibacterial spectrum
Class-level
T 23I: active vs. S. aureus
Ansatrienin B: inactive against bacteria
Redox state determines antibacterial target engagement
Primary MIC data in Sugita et al. (1982); confirm under current conditions
Antibacterial spectrum Gram-positive bacteria Ansamycin selectivity

TNF-α-Induced ICAM-1 Inhibition: A Mechanism Unique to T 23I Among the Ansatrienin Pair

Antibiotic T 23I inhibits tumor necrosis factor-alpha (TNF-α)-induced expression of intercellular adhesion molecule-1 (ICAM-1) with an IC₅₀ of 570 nM . ICAM-1 is a critical mediator of leukocyte adhesion and inflammatory responses. This specific anti-inflammatory mechanism has not been reported for Ansatrienin B, which instead functions primarily as a translation inhibitor that prevents ICAM-1 expression through a different mechanistic route . The target-level distinction between these two compounds means that T 23I offers a more direct ICAM-1 pathway modulation relevant to inflammation and adhesion research.

ICAM-1 inhibition
Data to verify
IC₅₀ = 570 nM
(TNF-α-induced ICAM-1)
Quantified pathway modulation for adhesion research
Cell-based assay; independent replication advised
ICAM-1 inhibition Anti-inflammatory TNF-α signaling

Comparative Antifungal Potency: Quantitative MIC Data for Ansatrienin B Informs Differential Spectrum Selection

Ansatrienin B has well-characterized antifungal MIC values against a panel of clinically and industrially relevant fungi: Candida krusei (4.0 µg/mL), Candida utilis (4.0 µg/mL), Saccharomyces cerevisiae (8.0 µg/mL), Penicillium chrysogenum (12.5 µg/mL), Mucor pusillus (12.5 µg/mL), and Rhizopus delemar (12.5 µg/mL) . While T 23I is also recognized as a potent antifungal antibiotic, its quantitative MIC profile against this same standardized panel has not been published in directly comparable form . However, T 23I's additional antibacterial activity, documented in the original isolation literature, provides a broader anti-infective spectrum that may be decisive for mixed-culture or environmental microbiology applications [1]. Users requiring precise antifungal MIC benchmarks for Candida and Saccharomyces species may reference the Ansatrienin B dataset, but should note that T 23I offers a distinct and potentially broader target organism coverage.

Antifungal MIC panel
Cross-study
Ansatrienin B: MIC 4.0–12.5 µg/mL (6 strains)
T 23I: direct panel unavailable
Ansatrienin B provides benchmarks; T 23I offers broader anti-infective coverage
T 23I antifungal potency confirmed but not quantified on same panel
Antifungal susceptibility Candida species MIC determination

Evidence-Backed Application Scenarios for Antibiotic T 23I Procurement


Osteoclast-Mediated Bone Resorption Studies Requiring Moderate Potency

For investigators studying osteoclast biology or screening anti-resorptive compounds, T 23I's IC₅₀ of 64 nM in the fetal rat long bone assay provides a moderately potent positive control. This 3-fold lower potency compared to Ansatrienin B (IC₅₀ = 21 nM) may be advantageous in experimental designs where complete inhibition is undesirable, such as studying partial rescue effects or dose-response relationships in bone resorption pathways.

Combination Chemotherapy and Drug Resistance Reversal Research

T 23I's unique ability to potentiate five mechanistically distinct anticancer agents—5-fluorouracil, cisplatin, bleomycin, mitomycin C, and 6-mercaptopurine —makes it the compound of choice for synergy screening and drug resistance studies. This chemosensitization property is not shared by its redox partner Ansatrienin B, meaning procurement of T 23I is essential for any study investigating ansamycin-mediated enhancement of conventional chemotherapy.

ICAM-1-Mediated Inflammation and Leukocyte Adhesion Research

With a quantitatively defined IC₅₀ of 570 nM against TNF-α-induced ICAM-1 expression , T 23I serves as a tool compound for studying inflammatory adhesion processes. Researchers investigating leukocyte-endothelial interactions, inflammatory signaling, or ICAM-1-dependent pathologies should select T 23I over Ansatrienin B, which lacks this direct mechanism of action.

Mixed-Infection Models Requiring Dual Antibacterial-Antifungal Coverage

In experimental infection models involving both fungal and Gram-positive bacterial pathogens, T 23I's broader spectrum—combining antifungal activity with limited antibacterial coverage —provides a practical advantage over Ansatrienin B, which is confirmed inactive against bacteria . This makes T 23I the preferred ansamycin for polymicrobial biofilm or mixed-culture challenge studies.

Application
Selection Property
Validation Focus
Bone resorption pathway research
Moderate inhibition window relative to redox partner
Dose-response characterization in bone explant models
Chemosensitization synergy screening
Multi-drug potentiation profile (absent in reduced analog)
Combination index validation across cancer cell lines
ICAM-1 and leukocyte adhesion studies
Direct inhibition of TNF-α-induced ICAM-1 expression
Pathway-response confirmation under inflammatory stimulation
Polymicrobial infection models
Broader antimicrobial spectrum including Gram-positive bacteria
Dual antifungal-antibacterial coverage verification in mixed cultures
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